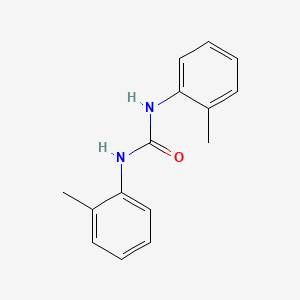

sym-Di-o-tolylurea

CAS No.: 617-07-2

Cat. No.: VC3889916

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617-07-2 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 1,3-bis(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) |

| Standard InChI Key | WVYBLYKUAKXDLA-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |

Introduction

Chemical Identity and Structural Characteristics

sym-Di-o-tolylurea is characterized by the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol . The compound crystallizes as a white to light yellow powder with a melting point range of 190–195°C . Its density is approximately 1.192 g/cm³, and it exhibits limited solubility in water (2.504 g/L at 45°C) but improved solubility in organic solvents such as ethanol and acetic acid .

The urea moiety in sym-Di-o-tolylurea adopts a planar configuration, with the two o-tolyl groups positioned symmetrically. This arrangement influences its electronic properties, as evidenced by its pKa value of 14.53±0.50, indicative of weak acidity . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of methyl protons at δ 2.25 ppm and aromatic protons between δ 6.8–7.2 ppm, alongside carbonyl carbon signals at δ 155–158 ppm .

Synthesis and Industrial Production

Phosgenation of Aromatic Amines

A classical method for synthesizing diarylureas involves the reaction of aromatic amines with phosgene (COCl₂). For sym-Di-o-tolylurea, o-toluidine reacts with phosgene under controlled conditions to yield the symmetrical product :

This method, while effective, requires stringent safety measures due to phosgene’s high toxicity.

Triphosgene-Mediated Synthesis

Modern approaches utilize triphosgene as a safer alternative. In this method, o-toluidine reacts with triphosgene in the presence of triethylamine, achieving yields exceeding 85%:

Industrial production scales this reaction using continuous-flow reactors to optimize efficiency and purity.

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Safety Considerations |

|---|---|---|---|

| Phosgenation | Phosgene, o-toluidine | 70–75 | High toxicity of phosgene |

| Triphosgene-Mediated | Triphosgene, Et₃N | 85–90 | Lower toxicity, exothermic |

Chemical Reactivity and Functionalization

sym-Di-o-tolylurea participates in several key reactions:

Substitution Reactions

The o-tolyl groups undergo electrophilic aromatic substitution. For example, nitration with nitric acid/sulfuric acid produces nitro derivatives, while halogenation with bromine yields brominated analogs. These reactions typically occur under mild conditions (25–50°C) to preserve the urea backbone.

Oxidation and Reduction

Oxidation with potassium permanganate in acidic media cleaves the urea moiety, generating o-toluidine and carbon dioxide. Conversely, reduction using sodium borohydride has limited success due to the urea’s stability.

Decomposition Pathways

Thermal decomposition above 300°C produces o-toluidine and isocyanates, while exposure to strong bases (e.g., NaOH) yields salts of o-toluidine and carbonate .

Biological and Pharmaceutical Applications

Antimicrobial Activity

Studies on structurally related ureas, such as 1,3-di-m-tolylurea (DMTU), demonstrate biofilm inhibition against Streptococcus mutans, a dental caries pathogen . While direct evidence for sym-Di-o-tolylurea is limited, its structural similarity suggests potential synergism with fluoride in dental applications .

Materials Science

sym-Di-o-tolylurea serves as a precursor in polymer synthesis, particularly in polyurea coatings, where its symmetry enhances cross-linking density and mechanical stability.

Future Directions

Further research should explore:

-

Pharmacological Profiling: Validate anti-biofilm activity and toxicity in in vivo models.

-

Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.

-

Advanced Materials: Investigate its role in self-healing polymers or conductive composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume